![molecular formula C18H18ClN3OS2 B2591289 (5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897484-94-5](/img/structure/B2591289.png)
(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18ClN3OS2. This indicates that it contains 18 carbon © atoms, 18 hydrogen (H) atoms, one chlorine (Cl) atom, three nitrogen (N) atoms, one oxygen (O) atom, and two sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 560.0±50.0 °C and a predicted density of 1.345±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.58±0.70 .Scientific Research Applications
Intermediate in Drug Synthesis
This compound could be used as an intermediate in the synthesis of thrombopoietin . Thrombopoietin is a hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow. It could be used in the treatment of conditions such as thrombocytopenia (low platelet count).
Anticancer Research
While not directly related to the exact compound, similar structures have been synthesized and screened for anticancer properties . For instance, N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives were tested against human breast adenocarcinoma, MCF7 . The compound could potentially be modified and tested in a similar manner.
COX-2 Enzyme Research
Compounds with similar structures have been used in research involving COX-2 enzymes . COX-2 enzymes are involved in inflammation and pain, so inhibitors of these enzymes are of interest in the development of anti-inflammatory and analgesic drugs .
Material for Biological Significance Study
The compound could be used in studies to understand its biological significance. This could involve studying its interactions with various biological targets, its pharmacokinetics, or its toxicity .
Development of New Synthetic Methods
As a complex organic compound, it could be used in the development and testing of new synthetic methods. This could involve using it as a target molecule in a total synthesis, or using it as a starting material or intermediate in a new synthetic route .
Chemical Property Study
The compound could be used in studies to understand its chemical properties. This could involve studying its reactivity, stability, or its physical properties such as boiling point and density .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-3-4-12(2)16-15(11)20-18(25-16)22-9-7-21(8-10-22)17(23)13-5-6-14(19)24-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBRRFMGVPZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)
![N-[2-(1-Adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2591207.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)
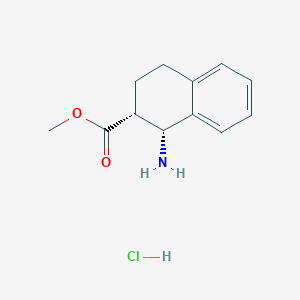


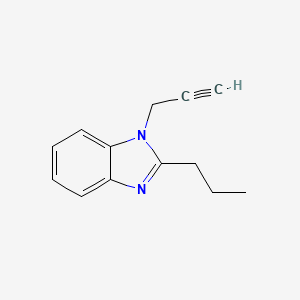
![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)
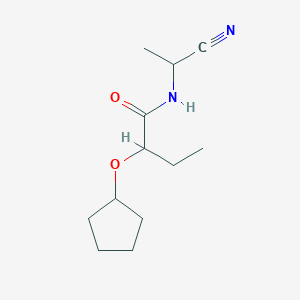

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)
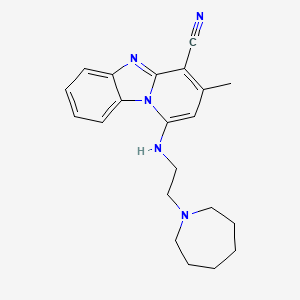
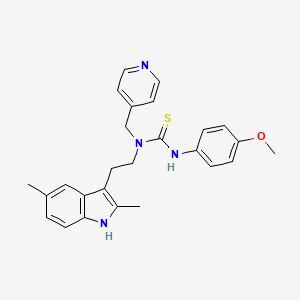
![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)